2,2-Dimethyl-1-(4-methylphenyl)cyclopropan-1-amine
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Overview
Description
2,2-Dimethyl-1-(4-methylphenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a 4-methylphenyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(4-methylphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methylbenzyl chloride with 2,2-dimethylcyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(4-methylphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2,2-Dimethyl-1-(4-methylphenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(4-methylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-phenylcyclopropan-1-amine: Lacks the 4-methyl group on the phenyl ring.
1-(4-Methylphenyl)cyclopropan-1-amine: Lacks the dimethyl substitution on the cyclopropane ring.
2,2-Dimethylcyclopropan-1-amine: Lacks the phenyl group.
Uniqueness
2,2-Dimethyl-1-(4-methylphenyl)cyclopropan-1-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
CAS No. |
109296-41-5 |
---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2,2-dimethyl-1-(4-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17N/c1-9-4-6-10(7-5-9)12(13)8-11(12,2)3/h4-7H,8,13H2,1-3H3 |
InChI Key |
DJQABQMYJQDLPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2(C)C)N |
Origin of Product |
United States |
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